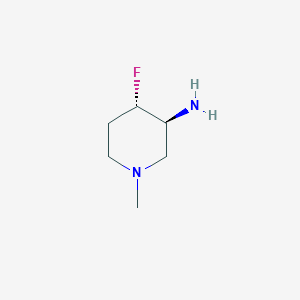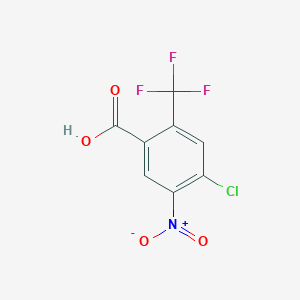![molecular formula C17H23F3N2O2 B12443010 1-Boc-3-([(4-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine CAS No. 887591-12-0](/img/structure/B12443010.png)
1-Boc-3-([(4-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-3-([(4-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a trifluoromethyl-phenyl group and a Boc (tert-butoxycarbonyl) protecting group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-3-([(4-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl-Phenyl Group:
Protection with Boc Group: The final step involves the protection of the amino group with a Boc group to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Boc-3-([(4-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl-phenyl group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution can introduce new functional groups.
Applications De Recherche Scientifique
1-Boc-3-([(4-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties, including its role in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Boc-3-([(4-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine involves its interaction with specific molecular targets. The trifluoromethyl-phenyl group can enhance the compound’s binding affinity to target proteins, while the Boc group provides stability and protection during chemical reactions. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 1-Boc-3-[(4-fluorophenyl)-amino]-methyl-pyrrolidine
- 1-Boc-3-[(4-chlorophenyl)-amino]-methyl-pyrrolidine
- 1-Boc-3-[(4-bromophenyl)-amino]-methyl-pyrrolidine
Uniqueness: 1-Boc-3-([(4-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable scaffold in drug design and development.
Propriétés
Numéro CAS |
887591-12-0 |
|---|---|
Formule moléculaire |
C17H23F3N2O2 |
Poids moléculaire |
344.37 g/mol |
Nom IUPAC |
tert-butyl 3-[[4-(trifluoromethyl)anilino]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H23F3N2O2/c1-16(2,3)24-15(23)22-9-8-12(11-22)10-21-14-6-4-13(5-7-14)17(18,19)20/h4-7,12,21H,8-11H2,1-3H3 |
Clé InChI |
OIVXEIUEPLVSTB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)CNC2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(N-acetylglycyl)(4-methoxyphenyl)amino]-N-phenylcyclohexanecarboxamide](/img/structure/B12442932.png)
![tert-butyl N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate](/img/structure/B12442933.png)



![3-[2-(3-bromophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B12442964.png)
![Tert-butyl 4-[(tert-butoxycarbonyl)oxy]-3-fluoropiperidine-1-carboxylate](/img/structure/B12442968.png)
![Methyl 2-[(E)-2-(3,4-diacetoxyphenyl)vinyl]-6-methoxy-benzoate](/img/structure/B12442969.png)

![4,6-dichloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12442974.png)


![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B12442986.png)

